
1,4-dimethyl-9H-carbazole-9-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-9H-carbazole-9-carbaldehyde is a chemical compound with the molecular formula C15H13NO . It has a molecular weight of 223.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole moiety with methyl groups at the 1 and 4 positions and a carbaldehyde group at the 9 position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Aplicaciones Científicas De Investigación
Electroluminescent Materials
Carbazole dimers, synthesized from derivatives of 1,4-dimethyl-9H-carbazole-9-carbaldehyde, exhibit potential as electroluminescent materials. These compounds, through palladium(0)-catalyzed C–N coupling reactions, form stable derivatives that are fluorescent in the blue to yellow region and possess moderate to good quantum yields. Their thermal stability and capability of hole-transporting, attributed to the carbazole moieties, make them suitable for electroluminescent devices with good performance, highlighting their applications in light-emitting diodes and electronic displays (Chen, Lin, & Yeh, 2006).
Synthesis of Ellipticines
1,4-Dimethylcarbazole-3-carbaldehyde has been utilized in the synthesis of ellipticines, a class of molecules with significant biological activity. Through a series of reactions involving condensation and cyclization, this compound serves as a precursor for creating ellipticine derivatives, showcasing its importance in synthetic organic chemistry and drug discovery processes (Jackson, Jenkins, & Shannon, 1977).
Fluorescence Molecular Rotors
The development of push–pull chromophoric extended styryls from carbazole derivatives emphasizes their role as fluorescence molecular rotors for viscosity sensing. These compounds, derived from multi-step reactions involving this compound, exhibit aggregation-induced emission and enhanced fluorescence intensity. Their sensitivity towards viscosity makes them valuable tools in biophysical studies and materials science (Telore, Satam, & Sekar, 2015).
Antibacterial Agents
Compounds synthesized from this compound have shown promise as antibacterial agents. Microwave-assisted synthesis of chalcone and its derivatives demonstrated significant in vitro antibacterial efficacy. These findings suggest potential pharmaceutical applications, particularly in developing new antibacterial drugs (Khan et al., 2019).
Hole Transport Properties
Research on carbazole anils derived from this compound has contributed to understanding their hole transport (conduction) properties. These compounds, characterized by their thermal stability and electrochemical behaviors, offer insights into their suitability for electronic applications, including organic semiconductors and hole-transport layers in optoelectronic devices (Gibson, Olin, & Pochan, 1981).
Safety and Hazards
Propiedades
IUPAC Name |
1,4-dimethylcarbazole-9-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-7-8-11(2)15-14(10)12-5-3-4-6-13(12)16(15)9-17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOGPBYOQYEQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2671048.png)
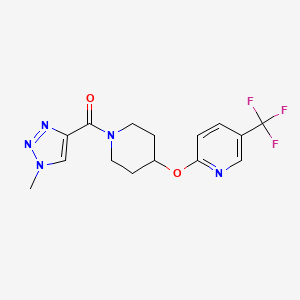

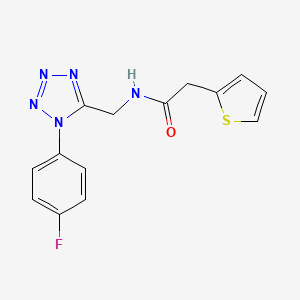
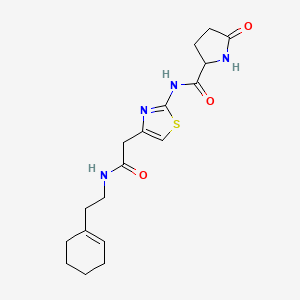
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2671059.png)
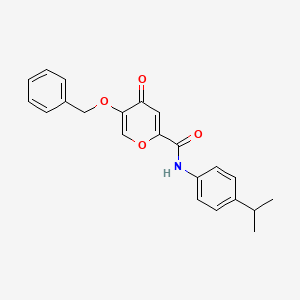
![2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2671062.png)
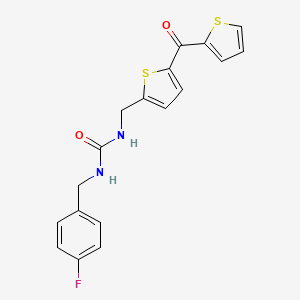

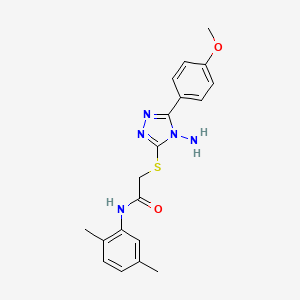
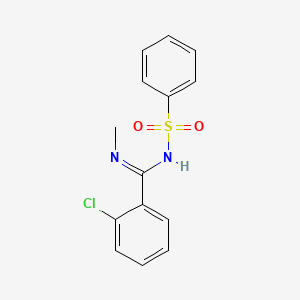
![2,6-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2671070.png)
